
8-Bromo-5,7-dimethoxy-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Coumarins are characterized by their fused benzene and α-pyrone rings, and they are widely recognized for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,7-dimethoxy-chromen-2-one typically involves the bromination of 5,7-dimethoxy-chromen-2-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, often under mild conditions to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5,7-dimethoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of 8-bromo-5,7-dimethoxy-chroman-2-one.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Chroman Derivatives: Resulting from reduction reactions.
Substituted Coumarins: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Research has explored its anticancer properties, investigating its potential use in cancer therapy.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
8-Bromo-5,7-dimethoxy-chromen-2-one is compared with other similar compounds, such as 8-hydroxy-5,7-dimethoxy-chromen-2-one and 5,7-dimethoxy-2H-chromen-2-one. While these compounds share structural similarities, this compound is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity.
Comparison with Similar Compounds
8-Hydroxy-5,7-dimethoxy-chromen-2-one
5,7-Dimethoxy-2H-chromen-2-one
8-Bromo-5,7-dimethoxy-chroman-2-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
299184-53-5 |
|---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
8-bromo-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-7-5-8(15-2)10(12)11-6(7)3-4-9(13)16-11/h3-5H,1-2H3 |
InChI Key |
LXMVUTRBEJLMRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=O)O2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


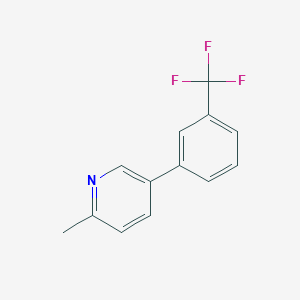
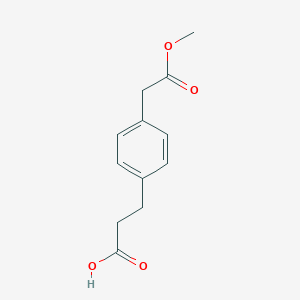
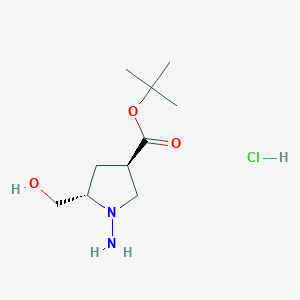
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
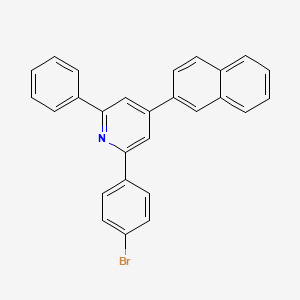
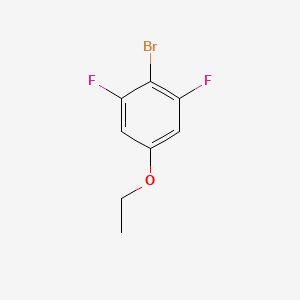

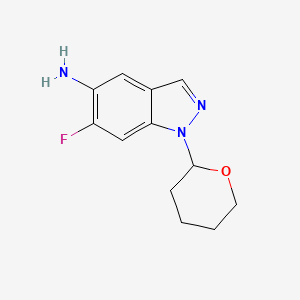
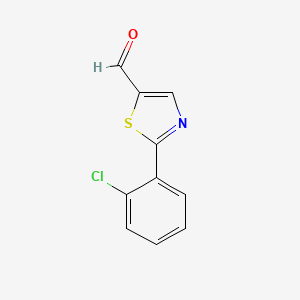
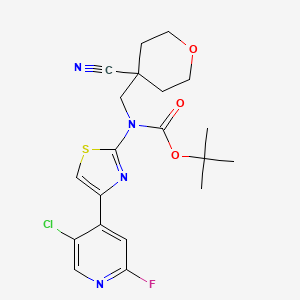
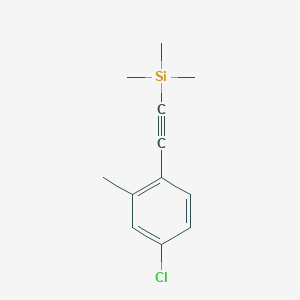
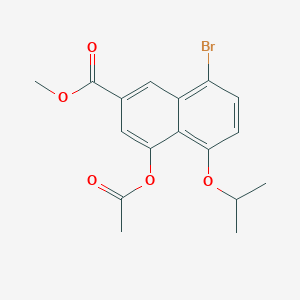

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
